2-Amino-4-chloro-4-methylpentanoic acid hydrochloride
Overview
Description
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO2 and a molecular weight of 202.08 g/mol . It is a derivative of amino acids and is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a pentanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride may involve large-scale chlorination reactors and the use of automated systems to control the reaction parameters. The final product is usually purified through crystallization or distillation to achieve the desired purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-Amino-4-methylpentanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-4-methylpentanoic acid or 4-chloro-4-methyl-2-pentanone.
Reduction: Formation of 2-Amino-4-methylpentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The presence of the amino and chloro groups allows for specific binding interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobutanoic acid hydrochloride
- 2-Amino-4-methylpentanoic acid hydrochloride
- 2-Amino-4-chloro-4-methylbutanoic acid hydrochloride
Uniqueness
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and methyl groups on the pentanoic acid backbone differentiates it from other similar compounds and allows for unique interactions in chemical reactions and biological systems .
Biological Activity
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride (ACMP) is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula C6H13ClNO2 and a molecular weight of 202.08 g/mol, this compound is primarily studied for its interactions with biological systems, including its effects on enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of ACMP, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The structure of this compound features an amino group, a chloro group, and a methyl group attached to a pentanoic acid backbone. This unique arrangement contributes to its distinct chemical and biological properties.
The mechanism of action of ACMP involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino and chloro groups allows for specific binding interactions, potentially modulating various biochemical pathways. Depending on the target, ACMP may function as an inhibitor or activator.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of ACMP. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from marine cyanobacteria have shown promising anticancer activities, suggesting that ACMP may also have similar therapeutic applications .
Neuroprotective Effects
ACMP has been investigated for its potential neuroprotective effects, particularly in relation to neurodegenerative diseases. Studies suggest that compounds with similar structures can inhibit pathways involved in neuronal apoptosis and inflammation, indicating a possible role for ACMP in neuroprotection.
Enzyme Interactions
The compound has been shown to interact with several enzymes, which may influence metabolic pathways. For example, it could potentially inhibit certain enzymes involved in amino acid metabolism or neurotransmitter synthesis, further supporting its role in biological systems.
Table 1: Summary of Biological Activities
Case Study: In Vitro Anticancer Activity
A study conducted on analogs of ACMP revealed significant cytotoxicity against human cancer cell lines. The IC50 values indicated that certain modifications to the chemical structure enhanced its potency against specific cancer types. These findings suggest that further exploration of ACMP's derivatives could lead to the development of effective anticancer agents .
Toxicological Assessment
In toxicological studies involving animal models, ACMP demonstrated a safety profile consistent with other compounds in its class. However, further investigation is warranted to fully understand its long-term effects and potential toxicity levels .
Properties
IUPAC Name |
2-amino-4-chloro-4-methylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2.ClH/c1-6(2,7)3-4(8)5(9)10;/h4H,3,8H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDIDYLRPRTMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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